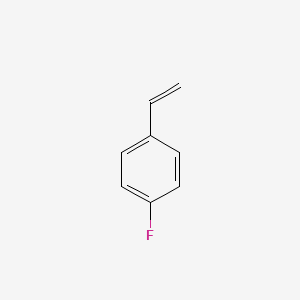

4-Fluorostyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethenyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVTWJNGILGLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24936-47-8 | |

| Record name | Benzene, 1-ethenyl-4-fluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50193512 | |

| Record name | 4-Fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-99-2 | |

| Record name | 4-Fluorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorostyrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3FH53DP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of 4-Fluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorostyrene (p-fluorostyrene) is a fluorinated aromatic monomer that serves as a versatile building block in organic synthesis and polymer chemistry. Its unique electronic properties, conferred by the presence of a fluorine atom on the phenyl ring, make it a valuable precursor for the synthesis of a wide range of materials, including specialty polymers, pharmaceuticals, and agrochemicals.[1][2][3] The fluorine substitution can enhance thermal stability, chemical resistance, and hydrophobicity in the resulting polymers.[4] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, spectral data, synthesis and purification protocols, polymerization behavior, and safety information.

Chemical and Physical Properties

This compound is a colorless to very slightly yellow liquid that is insoluble in water but soluble in common organic solvents such as methanol, ether, and benzene.[3] It is a flammable liquid and should be handled with appropriate safety precautions.[5] To prevent polymerization during storage, it is typically supplied with an inhibitor, such as tert-butylcatechol.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇F | [6] |

| Molecular Weight | 122.14 g/mol | [6] |

| CAS Number | 405-99-2 | [6] |

| Appearance | Colorless to very slightly yellow liquid | [3] |

| Melting Point | -35 °C | [3] |

| Boiling Point | 67 °C at 50 mmHg | [3][4] |

| Density | 1.024 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.514 | [3][4] |

| Flash Point | 35 °C (closed cup) | [4] |

| Solubility | Insoluble in water; Soluble in methanol, ether, benzene | [3] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights |

| ¹H NMR | Signals corresponding to vinyl and aromatic protons. |

| ¹³C NMR | Resonances for vinyl and aromatic carbons, with the fluorine-substituted carbon showing a characteristic C-F coupling. |

| ¹⁹F NMR | A single resonance characteristic of an aryl fluoride. |

| Infrared (IR) | Characteristic peaks for C=C stretching of the vinyl group and aromatic ring, and C-F stretching. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 122. |

Synthesis and Purification

This compound can be synthesized through several routes, with the Wittig reaction being a common and effective method. This reaction involves the olefination of 4-fluorobenzaldehyde using a phosphorus ylide.

Experimental Protocol: Synthesis of this compound via the Wittig Reaction

Materials:

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

4-Fluorobenzaldehyde

-

Anhydrous solvent (e.g., tetrahydrofuran (THF))

-

Reagents for work-up and purification (e.g., saturated ammonium chloride solution, organic solvents, drying agent, silica gel)

Methodology:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add one equivalent of a strong base (e.g., n-butyllithium solution). The formation of the ylide is indicated by a color change.

-

Reaction with Aldehyde: To the ylide solution at 0°C, add a solution of 4-fluorobenzaldehyde (1 equivalent) in anhydrous THF dropwise.

-

Reaction Monitoring and Quenching: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Purification

For high-purity this compound, vacuum distillation is a common purification method.[6] It is crucial to perform the distillation at reduced pressure to avoid thermal polymerization of the monomer. The addition of a polymerization inhibitor, such as tert-butylcatechol, to the distillation flask is recommended.[4] For smaller scales or for the removal of non-volatile impurities, flash column chromatography on silica gel can also be employed.[7][8]

Polymerization of this compound

This compound can be polymerized using various techniques, including free-radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, and anionic polymerization. The choice of method depends on the desired polymer architecture, molecular weight, and polydispersity.

Free-Radical Polymerization

Conventional free-radical polymerization of this compound can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[7][9][10] This method is straightforward but typically yields polymers with broad molecular weight distributions.

Experimental Protocol: Bulk Free-Radical Polymerization using AIBN

-

Preparation: Remove the inhibitor from this compound by passing it through a column of basic alumina.

-

Reaction Setup: In a Schlenk tube, combine the purified this compound with AIBN (typically 0.1-1 mol% relative to the monomer).

-

Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Backfill the tube with an inert gas and immerse it in a preheated oil bath (typically 60-80°C).

-

Termination and Isolation: After the desired time, terminate the polymerization by rapid cooling. Dissolve the resulting polymer in a suitable solvent (e.g., THF) and precipitate it into a non-solvent (e.g., methanol). The polymer is then collected by filtration and dried under vacuum.[9]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[11] This method employs a chain transfer agent (CTA) to mediate the polymerization. For styrenic monomers like this compound, dithiobenzoates and trithiocarbonates are effective CTAs.[12]

Experimental Protocol: RAFT Polymerization

-

Reagent Preparation: In a dry Schlenk flask, add the RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate), the initiator (e.g., AIBN), this compound, and a solvent (e.g., anisole). The monomer-to-CTA ratio determines the target molecular weight.[12]

-

Degassing: Deoxygenate the reaction mixture using three freeze-pump-thaw cycles.

-

Polymerization: Backfill the flask with nitrogen and heat the mixture in an oil bath (e.g., at 70°C) for a specified time.[12]

-

Termination and Purification: Terminate the reaction by cooling and exposing it to air. Precipitate the polymer in a non-solvent like cold methanol, then filter and dry under vacuum.[12]

Anionic Polymerization

Anionic polymerization, often referred to as a "living" polymerization, can produce polymers with very narrow molecular weight distributions and allows for the synthesis of block copolymers. This technique requires stringent reaction conditions, including high-purity reagents and an inert atmosphere. Butyllithium is a common initiator for the anionic polymerization of styrene derivatives.[13][14]

Experimental Protocol: Anionic Polymerization

-

Purification: Rigorously purify the this compound monomer and the solvent (e.g., THF or cyclohexane) to remove any protic impurities. This often involves distillation from drying agents under high vacuum.[13]

-

Reaction Setup: Assemble a flame-dried glass reactor under high vacuum or an inert atmosphere.

-

Initiation: Introduce the purified solvent into the reactor, followed by the initiator (e.g., sec-butyllithium). Then, add the purified this compound monomer. The reaction is typically carried out at low temperatures (e.g., -78°C in THF) to control the polymerization rate.[14]

-

Termination: After the desired polymerization time, terminate the living polymer chains by adding a quenching agent, such as degassed methanol.

-

Isolation: Precipitate the polymer in a non-solvent, followed by filtration and drying.

Toxicology and Safety

This compound is classified as a flammable liquid and vapor.[5] It may cause skin, eye, and respiratory irritation.[5] The toxicological properties of this compound have not been fully investigated.[4] As with other styrenic monomers, inhalation of vapors and direct contact with the skin and eyes should be avoided. Ingestion may cause gastrointestinal irritation, and large amounts could lead to central nervous system depression.[4]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from PubChem.[6]

Handling and Storage:

-

Keep away from heat, sparks, and open flames.[4]

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[4]

-

Use with adequate ventilation and personal protective equipment (gloves, safety glasses, and, if necessary, a respirator).[4]

-

Ground and bond containers when transferring material to prevent static discharge.[4]

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek medical attention.[4]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the detailed biological activity, metabolic pathways, and interactions with signaling pathways of this compound. For professionals in drug development, it is important to note that while fluorination is a common strategy to enhance metabolic stability and binding affinity of drug candidates, the specific effects of the this compound moiety would need to be empirically determined for any new chemical entity. Standard in vitro cytotoxicity assays, metabolic stability studies, and target-based assays would be necessary to characterize its biological profile.

Conclusion

This compound is a valuable monomer with a well-characterized set of chemical and physical properties. Its synthesis via the Wittig reaction and its polymerization through various controlled and conventional methods are well-established, providing access to a range of fluorinated polymers with tunable properties. While its fundamental chemical characteristics are well-documented, a significant gap exists in the understanding of its specific biological activities and toxicological profile. For researchers in materials science, the versatility of this compound in polymer synthesis offers numerous opportunities for the development of advanced materials. For those in drug development, the this compound scaffold may be of interest, but its biological effects must be thoroughly investigated on a case-by-case basis. Proper safety and handling procedures are essential when working with this flammable and irritant compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 4-氟苯乙烯 99%, contains tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 405-99-2 [chemicalbook.com]

- 4. 4-氟苯乙烯 99%, contains tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 99 , tert-butylcatechol inhibitor 405-99-2 [sigmaaldrich.com]

- 6. This compound | C8H7F | CID 67883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Purification [chem.rochester.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 12. benchchem.com [benchchem.com]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Fluorostyrene (CAS: 405-99-2)

This document provides a comprehensive technical overview of this compound (CAS Number: 405-99-2), a key monomer and chemical intermediate. It covers its physicochemical properties, spectroscopic data, synthesis and reactivity, primary applications, and safety and handling protocols. This guide is intended to serve as a valuable resource for professionals in polymer chemistry, materials science, and pharmaceutical development.

Physicochemical and Spectroscopic Data

This compound, also known as 1-ethenyl-4-fluorobenzene, is a colorless to very slightly yellow liquid.[1] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 405-99-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₇F | [1][2][3][4][5] |

| Molecular Weight | 122.14 g/mol | [2][5][6] |

| Appearance | Clear colorless to light yellow liquid | [1][3] |

| Boiling Point | 145-148°C | [5] |

| 67°C / 50 mmHg | [6] | |

| 50°C / 17 Torr | [4] | |

| Melting Point | -30°C to -35°C | [1] |

| Density | 1.024 g/mL at 25°C | [6] |

| 1.0225 g/cm³ at 20°C | [4] | |

| Refractive Index | 1.5140 to 1.5160 (at 20°C, 589 nm) | [3][5] |

| Flash Point | 26°C to 35°C (closed cup) | [5][6] |

| Water Solubility | Insoluble | [1] |

| Solubility | Soluble in organic solvents like methanol, ether, benzene, ethanol, and acetone.[1] | |

| Stabilizer | Typically contains 0.1% tert-butylcatechol (TBC) as an inhibitor.[3][5][6] |

Table 2: Spectroscopic Data Availability

| Spectrum Type | Availability and Source |

| ¹H NMR | Available from sources such as Sigma-Aldrich Co. LLC.[2] |

| ¹³C NMR | Data available through SpringerMaterials.[2] |

| Mass Spectrometry (GC-MS) | Data available from the NIST Mass Spectrometry Data Center.[2] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available from various sources including Bio-Rad Laboratories and Polysciences, Inc.[2] |

| Raman Spectroscopy | FT-Raman spectra are available.[2] |

Synthesis and Reactivity

Synthesis Methods

While specific, detailed protocols for this compound are proprietary to manufacturers, general methods for preparing substituted styrenes are well-established in chemical literature. These processes often start from readily available substituted benzenes and proceed through a two-stage reaction.[7] A common conceptual pathway involves the generation of a suitable ethylbenzene derivative followed by dehydrogenation or elimination.

A generalized workflow for producing a substituted styrene, adapted from known chemical processes, is outlined below.[7]

Caption: Generalized two-stage synthesis of substituted styrenes.

Chemical Reactivity and Polymerization

The defining feature of this compound is the vinyl group (-CH=CH₂), which readily undergoes radical polymerization. The introduction of a fluorine atom onto the styrene ring significantly alters the monomer's electronic properties, which in turn influences its polymerization kinetics and the properties of the resulting polymer.[8] Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and specific dielectric properties compared to their non-fluorinated counterparts.[6][9]

This compound is primarily used in the production of homopolymers and copolymers through radical polymerization.[1] A typical experimental protocol for this process is detailed below.

Experimental Protocols

General Protocol for Radical Polymerization of this compound

This protocol is a representative example and can be adapted for various fluorostyrene monomers.[8]

-

Monomer Purification:

-

Wash the this compound monomer with an aqueous NaOH solution to remove the inhibitor (e.g., TBC).

-

Wash with deionized water until the aqueous layer is neutral.

-

Dry the monomer over an anhydrous drying agent (e.g., MgSO₄).

-

Distill under reduced pressure.

-

-

Polymerization Reaction:

-

In a reaction vessel, combine the purified this compound monomer, a suitable solvent (e.g., toluene or bulk), and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

De-gas the mixture using several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

-

Seal the vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture in a thermostatically controlled bath at a specified temperature (e.g., 60-80°C) for a defined period.

-

-

Polymer Isolation and Purification:

-

Cool the reaction mixture and dissolve the resulting polymer in a suitable solvent like tetrahydrofuran (THF) or chloroform.[8]

-

Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol or hexane.[8]

-

Filter the precipitated polymer.

-

Dry the polymer under vacuum until a constant weight is achieved.[8]

-

Caption: Experimental workflow for radical polymerization.

Applications in Research and Development

This compound is a versatile building block with significant applications in materials science and drug discovery.

-

Polymer Chemistry: It is a key component in the synthesis of fluoropolymers.[1] These materials are valued for their unique properties, including high thermal stability, chemical inertness, and low surface energy, making them suitable for advanced coatings, membranes, and specialty plastics.[9]

-

Drug Discovery: In medicinal chemistry, the incorporation of fluorine into a molecule is a widely used strategy to modulate its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[10][11] this compound serves as a valuable precursor for introducing the fluorophenyl moiety into complex organic molecules, acting as a bioisosteric replacement for other functional groups.[10][11] The development of polymers as drugs or drug-delivery vehicles is also an expanding field where fluorinated monomers can play a role.[9][12]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of agrochemical compounds.[1]

Caption: Key application areas for this compound.

Safety, Handling, and Storage

This compound is a flammable liquid and requires careful handling.[1][13]

Table 3: GHS Hazard and Safety Information

| Category | Information |

| Pictograms | GHS02 (Flame) |

| Signal Word | Warning |

| Hazard Statements | H226: Flammable liquid and vapor.[2] |

| H315: Causes skin irritation.[2][5] | |

| H319: Causes serious eye irritation.[2][5] | |

| H335: May cause respiratory irritation.[2] | |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1] |

| P233: Keep container tightly closed.[1] | |

| P240: Ground and bond container and receiving equipment.[1] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5] | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1] | |

| P403+P235: Store in a well-ventilated place. Keep cool.[1] |

-

Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.[13] Ground and bond containers during material transfer.[13] Avoid contact with skin, eyes, and clothing, and prevent inhalation or ingestion.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1][13] Recommended storage is refrigerated (0-10°C) under an inert atmosphere.[1][6] Keep containers tightly closed and away from heat and ignition sources.[1][13]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[13]

-

Hazardous Decomposition: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[13]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C8H7F | CID 67883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 168340100 [thermofisher.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound, 97%, stabilized 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound 99 , tert-butylcatechol inhibitor 405-99-2 [sigmaaldrich.com]

- 7. US4650910A - Process for the preparation of substituted styrenes - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. kinampark.com [kinampark.com]

- 13. This compound(405-99-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

4-Fluorostyrene molecular weight and formula

An In-depth Technical Guide to 4-Fluorostyrene

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise technical summary of this compound, focusing on its core molecular attributes.

Chemical Identity and Molecular Properties

This compound is an organic compound distinguished by a fluorine atom attached to the para position of a styrene molecule.[1] This structure consists of a vinyl group (ethenyl) bonded to a phenyl group.[1] The presence of the fluorine atom can enhance the chemical stability and influence the physical properties of polymers derived from it.[1]

The key quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C8H7F | [1][2][3][4][5] |

| Molecular Weight | 122.14 g/mol | [2][4] |

| CAS Number | 405-99-2 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | 1.024 g/mL at 25 °C | [5][6][7] |

| Boiling Point | 67 °C at 50 mmHg | [6][7] |

| Melting Point | -36 to -33 °C | [7] |

| Water Solubility | Insoluble | [3][6] |

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the common name, molecular formula, and CAS number for this compound, providing a clear visual representation of its identification.

References

- 1. CAS 405-99-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H7F | CID 67883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chembk.com [chembk.com]

- 6. This compound | 405-99-2 [chemicalbook.com]

- 7. This compound CAS#: 405-99-2 [m.chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Fluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorostyrene is a substituted aromatic compound of significant interest in the fields of polymer chemistry, materials science, and pharmaceutical development. Its unique electronic properties, conferred by the fluorine atom, make it a valuable monomer for the synthesis of specialty polymers and a key building block in the creation of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective handling, application, and the prediction of its behavior in various chemical and biological systems. This technical guide provides a detailed overview of the core physical properties of this compound, complete with experimental protocols for their determination and a summary of quantitative data.

Core Physical Properties of this compound

The physical characteristics of this compound are summarized in the tables below, providing a quick reference for researchers. These values have been compiled from various reputable chemical data sources.

General and Molecular Properties

| Property | Value | Reference |

| Chemical Formula | C₈H₇F | [1][2] |

| Molecular Weight | 122.14 g/mol | [1][2] |

| Appearance | Clear, colorless to very slightly yellow liquid | [2][3] |

| CAS Number | 405-99-2 | [1][2] |

Thermophysical Properties

| Property | Value | Reference |

| Boiling Point | 160-162 °C (at 760 mmHg) 67 °C (at 50 mmHg) | [2][3] |

| Melting Point | -30 °C to -36 °C | [2][3] |

| Density | 1.024 g/mL at 25 °C | |

| Vapor Pressure | Not readily available |

Optical and Safety Properties

| Property | Value | Reference |

| Refractive Index (n²⁰/D) | 1.514 | |

| Flash Point | 35 °C (95 °F) - closed cup | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, methanol, ether, and benzene. | [2][3][4] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the reliable use of this compound in research and development. The following sections detail the standard experimental methodologies for measuring its key physical parameters.

Workflow for Physical Property Characterization of this compound

Caption: A flowchart illustrating the key stages in the experimental characterization of the physical properties of this compound.

Determination of Melting Point

The melting point of this compound, which is below room temperature, is determined using a cryostatic method.

-

Apparatus:

-

Melting point apparatus with a cooling stage (e.g., a differential scanning calorimeter or a specialized low-temperature melting point device).

-

Small capillary tubes.

-

Low-temperature thermometer or calibrated thermocouple.

-

-

Procedure:

-

A small sample of this compound is introduced into a capillary tube.

-

The capillary tube is placed in the cooling block of the melting point apparatus.

-

The sample is frozen by lowering the temperature of the block using a suitable coolant (e.g., liquid nitrogen or a refrigerated circulator).

-

Once the sample is completely solid, the apparatus is set to heat at a slow, controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first signs of melting are observed (the appearance of liquid) and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.

-

Determination of Boiling Point

The boiling point is a critical parameter for distillation and purification processes.

-

Apparatus:

-

Distillation flask.

-

Condenser.

-

Receiving flask.

-

Thermometer (calibrated).

-

Heating mantle or oil bath.

-

Boiling chips.

-

-

Procedure:

-

A known volume of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

As the liquid boils, the vapor will rise and surround the thermometer bulb before entering the condenser.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the prevailing atmospheric pressure. For boiling points at reduced pressure, a vacuum pump and manometer are connected to the system.

-

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer.

-

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).

-

Analytical balance.

-

Constant temperature water bath.

-

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 25 °C) until it reaches thermal equilibrium.

-

The volume is adjusted to the mark, and any excess liquid is carefully removed from the outside.

-

The filled pycnometer is weighed again.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a measure of how light propagates through the substance and is a useful indicator of purity.

-

Apparatus:

-

Abbe refractometer.

-

Constant temperature water circulator.

-

Dropper.

-

Lens paper and a suitable solvent (e.g., ethanol or acetone).

-

-

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and lens paper.

-

The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument is allowed to equilibrate to the desired temperature (typically 20 °C), maintained by the water circulator.

-

The light source is adjusted, and the handwheel is turned to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It may cause skin and eye irritation.[5] Always consult the Safety Data Sheet (SDS) before handling this chemical. Store in a cool, dry, and well-ventilated area away from sources of ignition.[5]

Conclusion

This technical guide provides a foundational understanding of the key physical properties of this compound. The tabulated data offers a quick and accessible reference, while the detailed experimental protocols provide researchers with the necessary information to perform accurate and reliable physical property measurements. A thorough grasp of these properties is essential for the successful application of this compound in the synthesis of advanced materials and in the development of new pharmaceutical compounds.

References

An In-depth Technical Guide to the Chemical Structure and Applications of 4-Fluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorostyrene (4-FS) is a fluorinated aromatic monomer of significant interest in the fields of polymer chemistry, materials science, and medicinal chemistry. The strategic incorporation of a fluorine atom at the para position of the styrene backbone imparts unique physicochemical properties, including altered reactivity, thermal stability, and biocompatibility, making it a valuable building block for a diverse range of applications. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound. Furthermore, it delves into its applications, particularly in the development of advanced polymers for biomedical uses and as a precursor in the synthesis of targeted therapeutic agents and imaging probes.

Chemical Structure and Identification

This compound, systematically named 1-ethenyl-4-fluorobenzene, is a derivative of styrene featuring a fluorine atom substituted at the para position of the phenyl ring.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1-ethenyl-4-fluorobenzene |

| CAS Number | 405-99-2 |

| Molecular Formula | C₈H₇F |

| Molecular Weight | 122.14 g/mol |

| InChI | InChI=1S/C8H7F/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 |

| InChIKey | JWVTWJNGILGLAT-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1=CC=C(C=C1)F |

Synonyms: p-Fluorostyrene, 1-Fluoro-4-vinylbenzene, para-Fluorostyrene.

Physicochemical Properties

This compound is a colorless to very slightly yellow liquid under standard conditions. The presence of the highly electronegative fluorine atom influences its electronic properties and intermolecular interactions.

Table of Physical Properties:

| Property | Value | Reference(s) |

| Appearance | Clear colorless to very slightly yellow liquid | [1] |

| Melting Point | -33 to -36 °C | |

| Boiling Point | 67 °C at 50 mmHg | |

| Density | 1.024 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.514 | |

| Water Solubility | Insoluble | |

| Stability | Stable at room temperature in closed containers. Commercial preparations often contain inhibitors like tert-butylcatechol to prevent polymerization. | [1][2] |

| Storage Temperature | 2-8°C |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the Wittig reaction and dehydrohalogenation being the most common.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of this compound from 4-fluorobenzaldehyde. This reaction involves the formation of a phosphorus ylide from a phosphonium salt, which then reacts with the aldehyde to form the alkene.

Experimental Protocol: Wittig Synthesis of this compound

-

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

-

Anhydrous tetrahydrofuran (THF)

-

4-Fluorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add a strong base such as n-butyllithium (1.05 equivalents) dropwise. A color change to deep yellow or orange indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Reaction with Aldehyde: In a separate flame-dried flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound. A yield of approximately 80% can be expected with sodium hydride as the base.[3]

-

Dehydrohalogenation

Another common method involves the elimination of a hydrogen halide from a suitable precursor, such as 1-(1-bromoethyl)-4-fluorobenzene, using a strong, sterically hindered base.

Experimental Protocol: Dehydrobromination of 1-(1-bromoethyl)-4-fluorobenzene

-

Materials:

-

1-(1-bromoethyl)-4-fluorobenzene

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or tert-butanol)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether or pentane)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(1-bromoethyl)-4-fluorobenzene (1.0 equivalent) in an anhydrous solvent such as THF under an inert atmosphere.

-

Base Addition: Add potassium tert-butoxide (1.1 to 1.5 equivalents) to the solution in one portion or in portions over a period of time.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by distillation to obtain this compound.

-

Spectroscopic Data

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.42 – 7.34 | m | - | 2H, Ar-H |

| 7.05 – 6.99 | m | - | 2H, Ar-H |

| 6.69 | dd | J = 17.6, 10.9 | 1H, -CH=CH₂ |

| 5.67 | d | J = 17.5 | 1H, -CH=CH H (trans) |

| 5.23 | d | J = 10.9 | 1H, -CH=CHH (cis) |

¹³C NMR Spectral Data (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment |

| 162.55 | d, J = 247.0 | C -F |

| 135.77 | s | -C H=CH₂ |

| 133.81 | d, J = 3.4 | Ar-C (quaternary) |

| 127.82 | d, J = 8.1 | Ar-C H |

| 115.49 | d, J = 21.6 | Ar-C H |

| 113.59 | s | -CH=C H₂ |

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands (Neat):

| Wavenumber (cm⁻¹) | Vibration |

| 3080-3020 | =C-H stretch (alkene and aromatic) |

| 2960-2850 | -C-H stretch (aliphatic, if present as impurity) |

| 1680-1640 | C=C stretch (alkene) |

| 1600-1585, 1500-1400 | C=C stretch (aromatic ring) |

| 1250-1000 | C-H in-plane bend |

| 1000-675 | =C-H bend (alkene) |

| ~1230 | C-F stretch |

Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Data:

| m/z | Predicted Relative Abundance (%) | Proposed Fragment Ion | Neutral Loss |

| 122 | 100 | [C₈H₇F]⁺• (Molecular Ion) | - |

| 121 | High | [C₈H₆F]⁺ | H• |

| 96 | Moderate | [C₇H₅F]⁺ | C₂H₂ |

Applications in Polymer Science and Drug Development

The unique properties imparted by the fluorine atom make this compound a valuable monomer in the synthesis of specialty polymers and an important building block in medicinal chemistry.

Polymer Chemistry

This compound can undergo polymerization, typically via free-radical polymerization, to produce poly(this compound).

Experimental Protocol: Free-Radical Polymerization of this compound

-

Materials:

-

This compound (inhibitor removed)

-

Initiator (e.g., Azobisisobutyronitrile (AIBN))

-

Anhydrous solvent (e.g., toluene or DMF, for solution polymerization)

-

Non-solvent for precipitation (e.g., methanol)

-

Schlenk tube or similar reaction vessel

-

-

Procedure:

-

Place the purified this compound and AIBN (typically 0.1-1 mol% relative to the monomer) into a Schlenk tube.

-

Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the tube with an inert gas (e.g., nitrogen).

-

Immerse the sealed tube in a preheated oil bath (typically 60-80°C for AIBN) and stir.

-

Allow the polymerization to proceed for the desired time.

-

Terminate the polymerization by cooling the reaction mixture.

-

Dissolve the polymer in a suitable solvent (e.g., THF) and precipitate it by pouring the solution into a non-solvent like methanol.

-

Filter and dry the polymer under vacuum.

-

The resulting poly(this compound) exhibits enhanced thermal stability and hydrophobicity compared to polystyrene, making it suitable for applications in biomedical devices, coatings, and membranes.[4][5] The biocompatibility and low surface energy of fluoropolymers are advantageous in applications such as drug delivery systems, where they can be used to fabricate nanoparticles or hydrogels for controlled release.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H7F | CID 67883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. US6602968B1 - Free radical polymerization method for fluorinated copolymers - Google Patents [patents.google.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Data of 4-Fluorostyrene: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-fluorostyrene (C₈H₇F), a versatile monomer and intermediate in the synthesis of fluorinated polymers and pharmaceutical compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide critical information about its molecular framework.

Proton NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in the molecule. The spectrum of this compound is characterized by signals in both the aromatic and vinylic regions.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.42 – 7.34 | m | - | 2H, Aromatic (H-2, H-6) |

| 7.05 – 6.99 | m | - | 2H, Aromatic (H-3, H-5) |

| 6.69 | dd | 17.6, 10.9 | 1H, Vinylic (-CH=) |

| 5.67 | d | 17.5 | 1H, Vinylic (=CH₂, trans) |

| 5.23 | d | 10.9 | 1H, Vinylic (=CH₂, cis) |

| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz |

Carbon-13 NMR spectroscopy provides insights into the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the aromatic and vinylic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Coupling Constant (¹JCF) Hz | Assignment |

| 162.55 | 247.0 | C-4 (C-F) |

| 135.77 | - | C-7 (-CH=) |

| 133.81 | 3.4 | C-1 |

| 127.82 | 8.1 | C-2, C-6 |

| 115.49 | 21.6 | C-3, C-5 |

| 113.59 | - | C-8 (=CH₂) |

| Solvent: CDCl₃, Spectrometer Frequency: 101 MHz |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Reference |

| -100 to -130 | Multiplet | CFCl₃ |

The following provides a general methodology for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C and ¹⁹F NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ is typically used.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (General):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse Program: Standard single pulse.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse with NOE.

-

Spectral Width: ~250 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

¹⁹F NMR:

-

Pulse Program: Proton-decoupled single pulse.

-

Spectral Width: ~200 ppm centered around the expected chemical shift.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3010 | Medium | C-H stretch (Aromatic and Vinylic) |

| 1630 | Medium | C=C stretch (Vinylic) |

| 1600, 1510 | Strong | C=C stretch (Aromatic ring) |

| 1230 | Strong | C-F stretch |

| 990, 910 | Strong | =C-H bend (out-of-plane, Vinylic) |

| 840 | Strong | C-H bend (out-of-plane, para-disubstituted aromatic) |

-

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

If using salt plates (e.g., NaCl or KBr), place a drop of the liquid between two plates to form a thin film.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-transform infrared spectrometer.

-

Accessory: Attenuated Total Reflectance (ATR) or transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or clean salt plates.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice.

Table 5: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 122 | 100 | [M]⁺ (Molecular Ion) |

| 121 | ~80 | [M-H]⁺ |

| 109 | ~20 | [M-CH]⁺ or [C₇H₆F]⁺ |

| 96 | ~30 | [C₇H₅]⁺ |

| 75 | ~15 | [C₆H₃]⁺ |

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

-

-

Instrument Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

The acquired data will be a total ion chromatogram (TIC).

-

The mass spectrum corresponding to the chromatographic peak of this compound can be extracted and analyzed for its fragmentation pattern. The identity can be confirmed by comparison to a library of mass spectra (e.g., NIST).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an organic compound such as this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Navigating the Spectral Landscape: An In-depth Analysis of 4-Fluorostyrene by NMR Spectroscopy

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data of 4-Fluorostyrene, a key monomer in the synthesis of specialty polymers and a valuable intermediate in the pharmaceutical and agrochemical industries. This document provides researchers, scientists, and drug development professionals with a detailed examination of its ¹H and ¹³C NMR spectra, including tabulated spectral data, a standard experimental protocol for data acquisition, and visual aids to facilitate understanding of the molecular structure and analytical workflow.

Introduction

This compound (C₈H₇F) is a fluorinated aromatic compound whose structural elucidation is fundamental to its application in various fields.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, providing a foundational resource for its characterization.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) on a 400 MHz and 101 MHz spectrometer, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals for the aromatic and vinylic protons. The integration of these signals corresponds to the number of protons in each environment.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 | 7.42 – 7.34 | multiplet | - |

| H-3, H-5 | 7.05 – 6.99 | multiplet | - |

| H-7 | 6.69 | doublet of doublets | 17.6, 10.9 |

| H-8 (trans to Aryl) | 5.67 | doublet | 17.5 |

| H-8 (cis to Aryl) | 5.23 | doublet | 10.9 |

Table 1: ¹H NMR spectral data for this compound in CDCl₃.[5]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum, with proton decoupling, shows six distinct signals corresponding to the eight carbon atoms in this compound. The carbon attached to the fluorine atom exhibits a large coupling constant (¹JCF).

| Carbon Assignment | Chemical Shift (δ) in ppm | Coupling Constant (JCF) in Hz |

| C-4 | 162.55 | 247.0 |

| C-7 | 135.77 | - |

| C-1 | 133.81 | 3.4 |

| C-2, C-6 | 127.82 | 8.1 |

| C-3, C-5 | 115.49 | 21.6 |

| C-8 | 113.59 | - |

Table 2: ¹³C NMR spectral data for this compound in CDCl₃.[5]

Molecular Structure and NMR Assignments

To aid in the interpretation of the NMR data, the molecular structure of this compound with standardized atom numbering is provided below.

Figure 1: Molecular Structure of this compound with Atom Numbering.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

-

Weigh approximately 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[5]

-

For accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter into a clean 5 mm NMR tube.[1]

-

Ensure the final sample height in the NMR tube is approximately 4-5 cm.[6]

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition:

-

¹H NMR:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

-

Use a standard pulse sequence (e.g., a single 30° or 90° pulse).

-

Set the number of scans (typically 8 to 16 for a sample of this concentration).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

-

¹³C NMR:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

Use a standard pulse sequence with proton decoupling (e.g., zgpg30).

-

Set the number of scans (this will be significantly higher than for ¹H NMR, often several hundred to thousands, depending on the sample concentration).

-

Set a suitable relaxation delay (e.g., 2 seconds).

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm or the residual solvent peak (CHCl₃ at 7.26 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

NMR Analysis Workflow

The general workflow for NMR spectral analysis, from sample preparation to final data interpretation, is illustrated in the following diagram.

Figure 2: General Workflow for NMR Spectral Analysis.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound. The provided data and protocols are intended to assist researchers in their analytical and synthetic endeavors involving this important chemical compound.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Fluorostyrene

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluorostyrene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the characteristic chemical shifts, coupling constants, and signal multiplicities observed for this compound, supported by a standard experimental protocol and a visualization of the spin-spin coupling network.

Spectral Analysis of this compound

The 1H NMR spectrum of this compound (C₈H₇F) is characterized by two main regions: the aromatic region and the vinylic region. The para-substitution of the benzene ring with a fluorine atom and a vinyl group results in a distinct and interpretable pattern. Due to the molecule's symmetry plane bisecting the vinyl group and the fluorine atom, the four aromatic protons are divided into two sets of chemically equivalent protons. The three protons of the vinyl group are all chemically distinct.

Aromatic Region (δ 6.90 - 7.40 ppm): The four protons on the benzene ring give rise to a complex signal pattern known as an AA'BB' system. This is typical for para-disubstituted benzenes where the two substituents have different electronic effects.[1][2] The protons ortho to the vinyl group (and meta to the fluorine) appear as a multiplet around δ 7.40 – 7.32 ppm. The protons ortho to the fluorine atom (and meta to the vinyl group) are more shielded and appear as a multiplet around δ 7.06 – 6.96 ppm.[3] While often appearing as two distinct doublets, the pattern is more accurately described as a multiplet due to second-order coupling effects.[4]

Vinylic Region (δ 5.20 - 6.70 ppm): The three protons of the vinyl group exhibit a classic AMX spin system, resulting in three distinct signals.

-

Hα (δ ~6.67 ppm): The proton on the carbon atom directly attached to the aromatic ring (Hα) appears as a doublet of doublets. This splitting pattern arises from its coupling to the two terminal vinyl protons, Hβ-cis and Hβ-trans. The large coupling constant (J ≈ 17.6 Hz) corresponds to the trans relationship with one Hβ proton, while the smaller coupling constant (J ≈ 10.9 Hz) corresponds to the cis relationship with the other Hβ proton.[3]

-

Hβ-trans (δ ~5.67 ppm): The terminal vinyl proton that is trans to Hα appears as a doublet with a large coupling constant (J ≈ 17.5 Hz), resulting from its coupling to Hα.[3]

-

Hβ-cis (δ ~5.23 ppm): The terminal vinyl proton that is cis to Hα appears as a doublet with a smaller coupling constant (J ≈ 10.9 Hz), due to its coupling with Hα.[3]

Summary of 1H NMR Data

The quantitative data for the 1H NMR spectrum of this compound, recorded in CDCl₃ on a 400 MHz spectrometer, is summarized in the table below.[3]

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 7.40 – 7.32 | Multiplet (m) | - |

| H-3, H-5 | 7.06 – 6.96 | Multiplet (m) | - |

| Hα | 6.67 | Doublet of Doublets (dd) | 17.6, 10.9 |

| Hβ-trans | 5.67 | Doublet (d) | 17.5 |

| Hβ-cis | 5.23 | Doublet (d) | 10.9 |

Visualization of Spin-Spin Coupling

The logical relationship between the protons in this compound is defined by their spin-spin coupling interactions. The following diagram, generated using the DOT language, illustrates the key coupling constants within the vinyl group.

Caption: Spin-spin coupling network in the vinylic group of this compound.

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a standard procedure for acquiring a high-quality 1H NMR spectrum of this compound.

A. Sample Preparation:

-

Sample Weighing: For a liquid sample like this compound, transfer approximately 10-20 μL (or 1-2 drops) using a clean Pasteur pipette into a clean, dry sample vial.[5] For solid compounds, an equivalent of 40-50 mg would be used.[5]

-

Solvent Addition: Add approximately 0.6 - 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice as it dissolves a wide range of organic compounds and its residual proton signal (δ ~7.26 ppm) does not typically interfere with the signals of interest.

-

Homogenization: Gently swirl or vortex the vial to ensure the sample dissolves completely, forming a homogeneous solution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

B. Spectral Acquisition:

-

Instrument Setup: Place the NMR tube into the spectrometer's sample holder. Standard 1D proton experiments are typically performed on a 400 MHz (or higher) NMR spectrometer.[3]

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent (CDCl₃). The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Experiment Type: A standard 1D proton pulse program (e.g., 'zg30') is typically used.

-

Number of Scans (nt): For a moderately concentrated sample, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.[6]

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally adequate to cover the entire range of proton chemical shifts.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is used to allow the nuclei to return to equilibrium between pulses.

-

-

Data Processing:

-

Fourier Transform (FT): The acquired Free Induction Decay (FID) signal is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. nmr spectroscopy - How can multiplets in para-disubstituted benzene rings be described? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. emory.edu [emory.edu]

Introduction to ¹³C NMR of 4-Fluorostyrene

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Fluorostyrene

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document details the experimentally observed chemical shifts, provides a standard protocol for sample analysis, and illustrates the molecular structure with corresponding carbon assignments.

This compound is a substituted aromatic compound of significant interest in polymer chemistry and as a synthetic intermediate. ¹³C NMR spectroscopy is a powerful analytical technique for confirming its molecular structure. The presence of the fluorine atom introduces characteristic C-F coupling constants, which are diagnostic in assigning the signals of the aromatic carbons. The vinyl group also gives rise to distinct signals in the olefinic region of the spectrum. Understanding these spectral features is crucial for the unambiguous identification and purity assessment of this compound.

¹³C NMR Chemical Shift Data

The following table summarizes the ¹³C NMR chemical shift data for this compound, recorded in deuterated chloroform (CDCl₃) on a 101 MHz spectrometer.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The coupling constants (J) are given in Hertz (Hz).

| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| C-4 | 162.55 | Doublet | ¹JCF = 247.0 |

| C-7 | 135.77 | Singlet | - |

| C-1 | 133.81 | Doublet | ³JCF = 3.4 |

| C-2, C-6 | 127.82 | Doublet | ³JCF = 8.1 |

| C-3, C-5 | 115.49 | Doublet | ²JCF = 21.6 |

| C-8 | 113.59 | Singlet | - |

Note: The assignments are based on established substituent effects and C-F coupling patterns in fluorinated aromatic compounds.

Molecular Structure and Carbon Assignment

The structure of this compound with the IUPAC numbering for the carbon atoms is presented below. This diagram is essential for correlating the chemical shifts listed in the table with their corresponding positions in the molecule.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol

This section outlines a typical experimental procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.

4.1 Sample Preparation

-

Sample Quantity : Weigh approximately 50-100 mg of pure this compound.[2] For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[3]

-

Solvent : Use a deuterated solvent, typically 0.6-0.7 mL of chloroform-d (CDCl₃), which is a common choice for many organic compounds.[2][4] CDCl₃ also serves as the internal lock signal for the spectrometer.

-

Dissolution : Dissolve the weighed sample in the deuterated solvent in a small, clean vial before transferring it to the NMR tube.[2] Gentle vortexing can aid dissolution.

-

Filtration : To ensure the solution is free of particulate matter, which can degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4]

-

Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).[5] Often, the residual solvent peak can also be used for calibration (CDCl₃ at 77.16 ppm).[6]

4.2 NMR Instrument Parameters

The following is a representative set of parameters for a modern NMR spectrometer (e.g., 400-500 MHz for ¹H).

-

Spectrometer Frequency : e.g., 101 MHz for ¹³C

-

Nucleus Observed : ¹³C

-

Technique : Proton-decoupled ¹³C NMR. Broadband decoupling is used to remove C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet (or a doublet in this case, due to C-F coupling).[5]

-

Pulse Sequence : A standard single-pulse sequence (e.g., zgpg30) is typically sufficient.

-

Acquisition Time : Approximately 1-2 seconds.

-

Relaxation Delay : A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, although shorter delays can be used to reduce total experiment time.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is usually required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Temperature : The experiment is typically run at room temperature (e.g., 298 K).

4.3 Data Processing

-

Fourier Transform : The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing : The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction : A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing : The chemical shift axis is calibrated using the TMS signal at 0.0 ppm or the residual CDCl₃ signal at 77.16 ppm.

-

Peak Picking : The chemical shifts of all peaks are identified and tabulated.

The logical workflow for sample preparation and analysis is depicted below.

Caption: Experimental workflow for ¹³C NMR analysis.

References

An In-Depth Technical Guide to the FTIR Analysis of 4-Fluorostyrene Vibrational Modes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) analysis of 4-Fluorostyrene, a molecule of interest in various chemical and pharmaceutical research fields. This document details the vibrational modes of this compound, presents a thorough experimental protocol for its analysis, and visualizes key aspects of the analytical process and molecular vibrations.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy is a powerful analytical technique that probes the fundamental vibrations of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes. This absorption pattern creates a unique spectral fingerprint, allowing for detailed structural elucidation and identification.